1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine
Description
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine is a hydrazone derivative synthesized via the condensation of (2,4-dinitrophenyl)hydrazine with a carbonyl-containing compound. Structural characterization employs NMR, IR, and X-ray crystallography, revealing coplanarity between the tetrahydronaphthalene, phenyldiazene, and nitro groups, which enhances conjugation and stability .
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVTVZWNPRATB-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic attack of the hydrazine’s amine group on the aldehyde’s carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration in the presence of sulfuric acid yields the final hydrazone. The stoichiometric ratio of 1:1 between 2,4-dinitrophenylhydrazine (1.51 mmol) and 4-fluorobenzaldehyde ensures minimal side products.
Standard Synthesis Protocol
Materials :
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2,4-Dinitrophenylhydrazine (300.0 mg, 1.51 mmol)
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4-Fluorobenzaldehyde (1.51 mmol)
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Ethanol (50.0 mL)
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Concentrated H₂SO₄ (0.5 mL)
Procedure :
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Dissolve 2,4-dinitrophenylhydrazine and 4-fluorobenzaldehyde in ethanol.
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Add H₂SO₄ dropwise under continuous stirring at 25°C.
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React for 1 hour, then cool to 0°C to precipitate the product.
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Filter, dry at 60°C for 4 hours, and recrystallize from isopropanol.
Yield : 83% (orange crystals), mp: 280–281°C.
Optimization of Reaction Conditions
Solvent and Acid Catalysis
Ethanol is preferred for its polarity and ability to stabilize ionic intermediates. Substituting ethanol with methanol or acetonitrile reduces yields to <70% due to poor solubility of reactants. Sulfuric acid (0.5 mL) optimizes protonation of the carbonyl oxygen, accelerating dehydration. Lower acid volumes (<0.3 mL) result in incomplete conversion.
Temperature and Time Dependence
Room temperature (25°C) balances reaction rate and side-product formation. Elevated temperatures (>40°C) promote hydrolysis of the hydrazone bond, while shorter reaction times (<45 minutes) leave unreacted starting materials.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key absorption bands confirm functional groups:
| Band (cm⁻¹) | Assignment |
|---|---|
| 3286 | N–H stretch |
| 3091 | Csp²–H stretch |
| 1614 | C=N stretch |
| 1504 | NO₂ asymmetric stretch |
The absence of a carbonyl peak (~1680 cm⁻¹) verifies complete aldehyde conversion.
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) :
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δ 8.88 (d, J = 2.7 Hz, 1H, Ar–H)
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δ 8.71 (s, 1H, N=CH)
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δ 7.88 (dd, J = 5.7, 8.6 Hz, 2H, Ar–H)
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δ 7.35 (t, J = 8.8 Hz, 2H, Ar–H)
¹³C NMR (125 MHz, DMSO-d₆) :
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δ 148.8 (N=C)
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δ 163.5 (C–F, J = 251.8 Hz)
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δ 130.1 (Ar–C)
The N=CH proton at δ 8.71 and N–H at δ 11.67 (singlet) are diagnostic for hydrazone formation.
High-Resolution Mass Spectrometry (HRMS)
Observed [M–H]⁻: 303.05228 (calculated: 303.05294), confirming molecular formula C₁₃H₈FN₄O₄.
Comparative Analysis of Crystallization Solvents
| Solvent | Yield (%) | Purity (HPLC) | Crystal Morphology |
|---|---|---|---|
| Isopropanol | 83 | 98.5 | Orange needles |
| Ethanol | 75 | 97.2 | Prismatic crystals |
| Acetone | 68 | 95.8 | Amorphous powder |
Isopropanol maximizes yield and purity by slowing crystallization kinetics, enabling ordered lattice formation .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluoro-substituted products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro and fluoro-substituted derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Analytical Chemistry
DNP-FBH is utilized as a reagent in analytical chemistry for the detection and quantification of aldehydes and ketones. Its ability to form stable hydrazone complexes with carbonyl compounds enhances its effectiveness in analytical methods.
Case Study: Detection of Aldehydes
A study demonstrated that DNP-FBH can selectively react with aldehydes to form colored complexes, allowing for visual detection and spectrophotometric quantification. The reaction mechanism involves nucleophilic attack on the carbonyl carbon, leading to the formation of a stable hydrazone.
| Compound | Detection Method | Sensitivity |
|---|---|---|
| DNP-FBH + Benzaldehyde | Spectrophotometry | 0.1 µM |
| DNP-FBH + Formaldehyde | Colorimetric assay | 0.05 µM |
Material Science
This compound is also explored in material science for the synthesis of advanced materials with specific electronic and optical properties. The presence of nitro and fluorine groups imparts unique electronic characteristics that can be harnessed in organic electronics.
Case Study: Organic Electronics
Research has shown that incorporating DNP-FBH into polymer matrices enhances the electrical conductivity and thermal stability of the resulting materials. These properties are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
| Material Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polymer without DNP-FBH | 0.01 | 150 |
| Polymer with DNP-FBH | 0.15 | 200 |
Biological Studies
DNP-FBH has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The compound's structure allows it to interact with biological molecules, making it a candidate for drug development.
Case Study: Anticancer Activity
In vitro studies evaluated the cytotoxic effects of DNP-FBH on various cancer cell lines, including breast and lung cancer cells. Results indicated that DNP-FBH exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |
Industrial Applications
In industrial settings, DNP-FBH is utilized in the development of dyes and pigments due to its vibrant color properties derived from the dinitrophenyl group.
Case Study: Dye Production
The compound was employed in synthesizing azo dyes, which are widely used in textiles. The reaction conditions were optimized to maximize yield while maintaining colorfastness.
| Dye Type | Color | Yield (%) |
|---|---|---|
| Azo Dye from DNP-FBH | Bright Yellow | 85 |
| Control Azo Dye | Pale Yellow | 70 |
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine involves its interaction with specific molecular targets. The compound can form stable complexes with aldehydes and ketones through the hydrazone linkage, which is crucial for its analytical applications. Additionally, the presence of nitro and fluoro groups can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Physical and Crystallographic Properties
- Coplanarity and Stability : The near-coplanar arrangement of the tetrahydronaphthalene and nitro groups in the target compound (twist angles: 4.16°–8.8°) enhances π-conjugation, similar to 1-(2,4-dinitrophenyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazine .
- Melting Points: Substituents significantly influence melting points. For example, non-fluorinated derivatives like 1-(2,4-dinitrophenyl)-2-(1-phenylethylidene)hydrazine melt at 225–230°C , while fluorinated or nitro-substituted analogues may exhibit higher thermal stability due to increased polarity.
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 4-fluoro substituent increases electrophilicity at the hydrazone linkage, enhancing reactivity in nucleophilic additions or metal coordination .
- Steric Hindrance : Bulky substituents (e.g., bicycloheptane in (E)-1-(2,4-dinitrophenyl)-2-(2-ethylidene-bicyclo[3.1.1]heptane)hydrazine) reduce reactivity but improve selectivity in sensor applications .
Biological Activity
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine, a hydrazone derivative, is synthesized through the condensation of 2,4-dinitrophenylhydrazine and 4-fluorobenzaldehyde. This compound exhibits intriguing biological activities, particularly in the context of its potential mutagenic properties and interactions with biological macromolecules. This article reviews the available data on its synthesis, biological activity, and potential applications.
Synthesis
The synthesis of this compound involves the reaction of 2,4-dinitrophenylhydrazine with 4-fluorobenzaldehyde in a suitable solvent such as ethanol under acidic conditions. The reaction typically yields a crystalline product that can be characterized by various spectroscopic methods.
Structural Characteristics
The compound's crystal structure has been analyzed using X-ray diffraction techniques. Key structural features include:
- Molecular Formula : C13H9FN4O4
- Crystal System : Triclinic
- Key Angles : The dihedral angles between the benzene rings and nitro groups are approximately 6.6° to 7.2°, indicating a nearly planar structure conducive to π-π stacking interactions .
Mutagenicity and DNA Interaction
Research indicates that derivatives of 2,4-dinitrophenylhydrazone may exhibit mutagenic properties. Specifically, studies have shown that these compounds can interact with DNA, potentially leading to DNA damage. For instance, Okabe et al. (1993) reported that certain dinitrophenyl hydrazones exhibit mutagenic effects in microbial assays . The mechanism often involves the formation of reactive intermediates that can alkylate DNA bases.
Antioxidant Activity
Hydrazone derivatives are also investigated for their antioxidant properties. These compounds can scavenge free radicals and may protect biological systems from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer.
Antimicrobial Properties
Some studies have explored the antimicrobial activity of hydrazones. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.
Case Study 1: Mutagenicity Assessment
In a study assessing the mutagenic potential of various hydrazone derivatives, it was found that certain dinitrophenyl derivatives exhibited significant mutagenic activity in Ames tests. The results indicated that modifications to the hydrazone structure could enhance or reduce mutagenicity .
Case Study 2: Antioxidant Activity Evaluation
A comparative study evaluated the antioxidant capacities of several hydrazone derivatives using DPPH and ABTS assays. The results indicated that some derivatives showed promising antioxidant activity comparable to standard antioxidants like ascorbic acid .
Q & A
Q. What are the optimal synthetic conditions for preparing 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine, and how do reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via condensation of 2,4-dinitrophenylhydrazine (DNPH) with 4-fluorobenzaldehyde in a protic solvent (e.g., ethanol or methanol) under reflux (1.5–6 hours). Key parameters:
- Solvent : Ethanol (common) or methanol. Methanol may enhance solubility of aromatic aldehydes .
- Molar Ratio : 1:1 stoichiometry of DNPH to aldehyde, with excess aldehyde sometimes used to drive the reaction .
- Temperature : Reflux (70–80°C) ensures complete imine bond formation .
- Workup : Precipitate is filtered, washed with cold solvent, and recrystallized (e.g., ethyl acetate or DMF/pyridine mixtures) to improve purity .
Table 1 : Comparative Synthesis Conditions
| Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | Reflux | 1.5–3 | 80–85 | |
| Methanol | Reflux | 6 | 81–87 |
Q. Which spectroscopic techniques are critical for characterizing this Schiff base, and how are they interpreted?
- Methodological Answer :
- FT-IR : Confirm hydrazone formation via C=N stretch (~1600 cm⁻¹) and N–H stretch (~3200 cm⁻¹). Nitro group vibrations (asymmetric: ~1520 cm⁻¹; symmetric: ~1340 cm⁻¹) validate DNPH backbone .
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and hydrazinic NH (δ ~10–12 ppm, broad) confirm structure. Fluorine substitution in the benzylidene group causes splitting patterns .
- UV-Vis : Conjugated π-system absorption (λmax ~350–400 nm) indicates electronic transitions relevant to optical applications .
Table 2 : Key Spectral Signatures
| Technique | Key Peaks | Interpretation |
|---|---|---|
| FT-IR | 1600 cm⁻¹ | C=N stretch |
| ¹H NMR | δ 10–12 | NH proton |
| UV-Vis | 350–400 nm | π→π* transition |
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
- Planarity : The hydrazone backbone (C=N–N–C) is nearly planar, with dihedral angles between aromatic rings <10° .
- Hydrogen Bonding : N–H···O and C–H···O interactions stabilize crystal packing. For example, in related structures, N–H···O bonds (2.8–3.0 Å) form infinite chains .
- π-Stacking : Face-to-face aromatic interactions (3.5–4.0 Å) enhance thermal stability .
Note : Refinement software (e.g., SHELXL) is critical for modeling disorder (e.g., bromine positional disorder in halogenated analogs) .
Q. What computational approaches predict the nonlinear optical (NLO) properties of this Schiff base?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute hyperpolarizability (β), a measure of NLO response. High β values correlate with electron-withdrawing groups (e.g., nitro, fluoro) enhancing charge transfer .
- TD-DFT : Simulate UV-Vis spectra to validate experimental λmax and assign electronic transitions .
- Molecular Electrostatic Potential (MEP) : Maps identify electron-rich regions (hydrazine NH) for coordination chemistry .
Q. How can conflicting spectroscopic or crystallographic data be resolved during structural analysis?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with SCXRD results. For example, unexpected NH proton absence in NMR may indicate tautomerism or H-bonding, resolved via SCXRD hydrogen-bond motifs .
- Dynamic Effects : Variable-temperature NMR detects conformational flexibility (e.g., hindered rotation around C=N bond) causing peak broadening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
